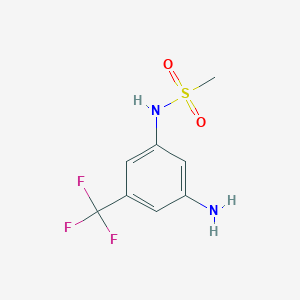

N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide

Description

N-(3-Amino-5-trifluoromethyl-phenyl)-methanesulfonamide is a sulfonamide derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. The trifluoromethyl group enhances metabolic stability and hydrophobicity, while the amino group may facilitate hydrogen bonding, critical for target binding.

Properties

IUPAC Name |

N-[3-amino-5-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2S/c1-16(14,15)13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4,13H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIYSNQZJYPMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=CC(=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide typically involves the introduction of the trifluoromethyl group and the amino group onto a phenyl ring, followed by the attachment of the methanesulfonamide group. One common method involves the nitration of 3-trifluoromethyl-aniline, followed by reduction to introduce the amino group. The final step involves the sulfonation of the amino group to form the methanesulfonamide derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by sulfonation under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to form amino derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as zinc and ammonium chloride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide features a trifluoromethyl group, an amino group, and a methanesulfonamide moiety. This combination of functional groups confers distinctive reactivity and biological activity, making it a valuable compound in several applications.

Scientific Research Applications

1. Organic Synthesis:

- Reagent in Synthesis: The compound is utilized as a reagent in organic synthesis. It facilitates the introduction of trifluoromethyl and amino groups into aromatic compounds, enhancing the diversity of synthesized molecules.

- Synthetic Pathways: Typical synthetic routes involve the reaction of 3-amino-5-trifluoromethyl aniline with methanesulfonyl chloride under basic conditions, often using dichloromethane as a solvent.

2. Biological Applications:

- Enzyme Inhibition: Due to the presence of the sulfonamide group, this compound is investigated for its potential as an enzyme inhibitor. It mimics biological substrates, allowing it to interact with active sites on enzymes .

- Therapeutic Potential: N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide has shown promise in medicinal chemistry, particularly for its antimicrobial and anti-inflammatory properties. Its mechanism involves inhibiting key enzymes linked to disease processes .

3. Cancer Research:

- Targeting Abnormal Cell Growth: Research indicates that sulfonamide derivatives can inhibit receptor tyrosine kinases involved in cancer progression. N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide has been explored for its efficacy in treating various cancers by targeting these kinases .

Industrial Applications

1. Material Science:

- Advanced Materials Development: The unique properties of this compound make it suitable for developing advanced materials such as polymers and coatings. Its electron-withdrawing characteristics enhance the performance of materials under various conditions .

2. Agrochemicals:

- Pesticide Formulations: There is ongoing research into the use of this compound in agrochemical formulations due to its potential effectiveness against pests and diseases affecting crops.

Case Studies

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide on specific enzymes involved in metabolic pathways related to inflammation. The results indicated significant inhibition rates, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: Anticancer Activity

Research focused on the compound's ability to inhibit receptor tyrosine kinases associated with tumor growth. In vitro studies demonstrated that treatment with N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide led to reduced proliferation of cancer cell lines, highlighting its potential as a cancer therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the amino and methanesulfonamide groups contribute to its reactivity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide with five related sulfonamide derivatives, focusing on substituent effects, molecular properties, and inferred biological implications.

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Key Comparisons:

Substituent Effects on Reactivity and Binding The trifluoromethyl (-CF₃) group in the target compound and analogs (e.g., ) enhances hydrophobicity and resistance to oxidative metabolism.

Electronic and Steric Properties The methoxy (-OCH₃) group in is electron-donating, contrasting with the electron-withdrawing -CF₃ in the target compound. This difference may alter binding to electron-rich enzymatic pockets .

Biological Implications

- Compounds with pyridinyl-sulfanyl linkers (e.g., ) exhibit heterocyclic diversity, which may improve solubility or mimic nucleotide structures in polymerase inhibition .

- Docking studies in highlight that bulkier substituents (e.g., benzoyl, ethoxyphenyl in related compounds) improve binding scores by filling hydrophobic pockets, suggesting the target compound’s -CF₃ group may similarly enhance affinity .

Synthetic Accessibility

- The synthesis of N-(2-fluorophenyl)methanesulfonamide via copper-catalyzed N-arylation under ligand-free conditions demonstrates a scalable route for simple sulfonamides. However, introducing -CF₃ and -NH₂ groups (as in the target compound) may require specialized fluorination and protection-deprotection strategies .

Research Findings and Gaps

- Antiviral Potential: While the target compound’s direct activity is uncharacterized, analogs with -CF₃ and sulfonamide groups show promise in docking studies against viral polymerases .

- Solubility Challenges : The -CF₃ group’s hydrophobicity may limit aqueous solubility, a common issue in sulfonamide derivatives. Structural modifications, such as adding polar groups (e.g., -OH, -OCH₃), could mitigate this .

- Data Limitations: No experimental biological data (e.g., IC₅₀, pharmacokinetics) for the target compound was found in the evidence, necessitating further studies.

Biological Activity

N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide, a compound characterized by its sulfonamide group and trifluoromethyl substituent, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group which is known for its ability to mimic biological substrates, making it a candidate for enzyme inhibition. The trifluoromethyl group enhances lipophilicity, potentially increasing cell membrane permeability.

The biological activity of N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with the active sites of enzymes, leading to inhibition. This mechanism is similar to that observed in traditional sulfonamide antibiotics, which target bacterial dihydropteroate synthase.

- Binding Affinity : The incorporation of the trifluoromethyl group is believed to enhance binding affinity and specificity for certain targets, thereby amplifying the compound's biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the sulfonamide group is crucial for this activity, as it interferes with bacterial folate synthesis.

Anti-inflammatory Effects

Studies have shown that derivatives of methanesulfonamide can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. For instance, modifications to the nimesulide structure have demonstrated promising COX-2 inhibition properties .

Antidepressant Activity

Emerging evidence suggests potential antidepressant-like effects associated with this class of compounds. A related study highlighted that certain trifluoromethyl-substituted compounds exhibited significant reductions in immobility in forced swim tests, a common model for assessing antidepressant activity .

Case Studies

- Enzyme Inhibition : A study investigated the enzyme inhibitory potential of various methanesulfonamide derivatives, including N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide. Results indicated effective inhibition against specific enzymes involved in metabolic pathways, supporting its role as a therapeutic agent .

- Antimicrobial Testing : In vitro assays demonstrated that compounds with the methanesulfonamide moiety showed significant antibacterial activity against strains such as Staphylococcus aureus. The mechanism was linked to disruption of folate metabolism in bacteria.

- Inflammation Models : In vivo studies evaluated the anti-inflammatory effects using animal models. Compounds were administered, and reductions in edema and inflammatory markers were observed, suggesting efficacy comparable to established anti-inflammatory drugs .

Data Summary

| Activity Type | Observed Effects | Mechanism |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | Folate synthesis disruption |

| Anti-inflammatory | Reduction in edema and inflammatory markers | COX enzyme inhibition |

| Antidepressant | Decreased immobility in behavioral tests | Modulation of neurotransmitter systems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.